molecular formula C4H5NO3 B117608 (S)-4-Methyloxazolidine-2,5-dione CAS No. 2224-52-4

(S)-4-Methyloxazolidine-2,5-dione

Cat. No.: B117608
CAS No.: 2224-52-4
M. Wt: 115.09 g/mol
InChI Key: DTETYCNJKAUROO-REOHCLBHSA-N
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Description

(S)-4-Methyloxazolidine-2,5-dione is a chiral heterocyclic compound with the molecular formula C₄H₅NO₃ and a molecular weight of 115.088 g/mol . It features a five-membered oxazolidine ring substituted with two ketone groups at positions 2 and 5 and a methyl group at the stereogenic C4 position, giving it the (S)-configuration . Its CAS registry number is 30291-41-9, and it is commonly used as a pharmaceutical intermediate in peptide synthesis, particularly in the preparation of N-carboxyanhydrides (NCAs) for polymerization . The compound is commercially available with purities up to 98% and is stored under refrigeration in dry, ventilated conditions .

Key physical properties include a density of 1.296 g/cm³ and a molecular structure optimized for reactivity in ring-opening polymerizations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Methyloxazolidine-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of L-serine with phosgene, followed by cyclization to form the oxazolidine ring. The reaction conditions often require a controlled temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also a key aspect of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Methyloxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxazolidinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for introducing halogen atoms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Properties

The synthesis of (S)-4-Methyloxazolidine-2,5-dione typically involves cyclization reactions of amino acids or their derivatives. A common method includes the reaction of L-serine with phosgene to form the oxazolidine ring. The compound's chirality and specific substituents significantly influence its reactivity and biological activity.

Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in pharmaceutical development. Its ability to undergo various chemical transformations makes it valuable in creating novel compounds.

Biology

Research has indicated that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Studies show that this compound has moderate to good antibacterial effects against strains such as Mycobacterium smegmatis and Escherichia coli.
    Bacterial StrainActivityReference
    Mycobacterium smegmatisModerate to Good
    Escherichia coliEffective
    Staphylococcus aureusEffective
  • Anticancer Properties : Preliminary studies suggest that the compound can inhibit tumor cell proliferation through mechanisms involving enzyme inhibition and interference with protein synthesis.

Medicine

Ongoing research explores its potential as a therapeutic agent for neurological disorders and cancer treatment. Its mechanism of action may involve modulating specific molecular targets within cells.

Industry

In industrial applications, this compound is utilized in the production of polymers and other materials due to its stability and reactivity.

Case Study: Anticancer Efficacy

In a study examining the effects on cancer cell lines, treatment with this compound led to a significant reduction in cell viability across various carcinoma models. This highlights its potential as a lead agent in cancer therapy development.

Mechanism of Action

The mechanism of action of (S)-4-Methyloxazolidine-2,5-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to a range of physiological effects. The exact pathways and targets are still under investigation, but its ability to modulate biochemical processes makes it a compound of interest in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Oxazolidine-2,5-dione Derivatives

(S)-4-Methyloxazolidine-2,5-dione belongs to a class of cyclic dicarbonyl compounds with diverse substitutions. Comparisons with related derivatives include:

Compound Substituents/Modifications Key Properties/Applications References
This compound C4 methyl group, (S)-configuration Pharmaceutical intermediate (NCA synthesis)
N-Carboxy-β-benzyl-L-aspartate anhydride Benzyl side chain, aspartate backbone Polymorphic crystal structures
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione Piperazine core, benzylidene/isobutyl groups Antiviral activity (H1N1 IC₅₀ = 28.9 μM)
O-Benzyl-L-tyrosine-N-carboxy anhydride Benzyl ether substituent, tyrosine-derived Dihedral angle ~58° between ring and aryl
  • Substituent Effects : Derivatives with aromatic side chains (e.g., benzyl groups) exhibit distinct crystal packing due to dihedral angles (~50–60°) between the oxazolidine ring and substituents . In contrast, the methyl group in this compound may enhance solubility or reduce steric hindrance in reactions.

Functional Group Analogs: Diketopiperazines and β-Diketones

Diketopiperazines (DKPs), such as albonoursin, share a six-membered cyclic diketone structure and demonstrate bioactive properties (e.g., antiviral, anti-inflammatory) . Key distinctions include:

  • Bioactivity: While this compound is primarily a synthetic intermediate, DKPs like albonoursin show direct antiviral activity (IC₅₀ = 6.8 μM against H1N1) .

β-Diketones (e.g., curcumin analogs) feature linear dicarbonyl systems critical for DNA methyltransferase inhibition . Cyclic analogs like this compound may offer improved metabolic stability compared to acyclic β-diketones, which suffer from rapid in vivo degradation .

Biological Activity

(S)-4-Methyloxazolidine-2,5-dione , also known as (4S)-4-methyl-1,3-oxazolidine-2,5-dione, is a chiral compound belonging to the oxazolidinedione family. Its molecular formula is C4H5NO3C_4H_5NO_3, with a molecular weight of approximately 115.087 g/mol. The compound features a five-membered ring containing nitrogen and oxygen atoms, with a methyl group attached to the fourth carbon. The compound has garnered attention for its potential biological activities , particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies involving various bacterial strains, including Mycobacterium smegmatis , the compound has shown moderate to good antibacterial effects. This is particularly relevant in the context of increasing antibiotic resistance among pathogens.

Table 1: Antimicrobial Activity of this compound

Bacterial Strain Activity Reference
Mycobacterium smegmatisModerate to Good
Escherichia coliEffective
Staphylococcus aureusEffective

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that this compound can inhibit tumor cell proliferation through mechanisms that may involve the modulation of specific signaling pathways.

Case Study: Anticancer Efficacy

In a study examining the effects of this compound on cancer cell lines, researchers found that treatment led to a significant reduction in cell viability in various carcinoma models. The study highlighted the compound's potential as a lead agent in cancer therapy development.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. This interaction may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism and replication.
  • Protein Synthesis Interference : It could disrupt protein synthesis by binding to ribosomal subunits, thereby preventing peptide bond formation.

Research Applications

This compound serves as an important building block in medicinal chemistry and drug development. Its unique structure allows for various synthetic transformations that can lead to new therapeutic agents.

Table 2: Research Applications of this compound

Application Area Details
Medicinal ChemistryIntermediate for drug synthesis
Antimicrobial ResearchDevelopment of new antibiotics
Cancer ResearchPotential lead compound for anticancer drugs

Q & A

Basic Research Questions

Q. How is (S)-4-Methyloxazolidine-2,5-dione synthesized in laboratory settings?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving amino acids or their derivatives. For example, a common approach involves refluxing precursors (e.g., alanine derivatives) with activating agents like phenyl isocyanate in acetonitrile, using potassium carbonate (K₂CO₃) as a base. The reaction mixture is stirred for 6 hours under reflux, followed by purification via recrystallization from methanol . Key parameters include reaction temperature (80–100°C), solvent polarity, and catalyst selection.

Q. What are the recommended storage conditions and handling precautions?

  • Methodological Answer : Store in a cool, dry environment (2–8°C) in airtight containers to prevent hydrolysis. Use nitrile gloves and flame-retardant lab coats during handling. Inspect gloves for integrity before use, and employ proper removal techniques to avoid contamination. Ensure fume hood ventilation during synthesis or handling to minimize inhalation risks .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze proton and carbon spectra to verify stereochemistry and functional groups.
  • HPLC-UV : Assess purity (>95%) using reverse-phase chromatography with UV detection at 220 nm.
  • Mass Spectrometry : Confirm molecular weight (115.1 g/mol) via ESI-MS .

Q. What spectroscopic methods are critical for characterizing oxazolidine-dione derivatives?

  • Methodological Answer : Key methods include:

  • FT-IR : Identify carbonyl stretches (C=O at ~1750 cm⁻¹) and N-H/O-H vibrations.
  • X-ray Crystallography : Resolve crystal structure and confirm stereochemistry.
  • Polarimetry : Determine enantiomeric purity for chiral variants .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

  • Methodological Answer : Optimize reaction parameters systematically:

  • Catalyst Screening : Test bases (e.g., K₂CO₃ vs. NaHCO₃) and solvents (acetonitrile vs. DMF).
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time.
  • Purification : Compare recrystallization solvents (methanol vs. ethanol) for higher yield .

Q. How to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Design assays targeting specific pathways:

  • Antiviral Activity : Use H1N1 influenza virus models with IC₅₀ determination via plaque reduction assays.
  • Cytotoxicity Testing : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Q. How to address contradictions in safety data for compounds lacking toxicity profiles?

  • Methodological Answer : Apply precautionary principles:

  • In Silico Modeling : Use tools like ProTox-II to predict acute oral toxicity.
  • Pilot In Vitro Studies : Conduct Ames tests for mutagenicity and brine shrimp assays for ecotoxicity .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

  • Methodological Answer : Modify the core structure via:

  • Side-Chain Functionalization : Introduce substituents (e.g., benzylidene groups) to improve target binding.
  • Stereochemical Tweaks : Synthesize enantiomers to explore chirality-activity relationships .

Q. How to assess the stability of this compound under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stress : Heat samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • Hydrolytic Stability : Test pH-dependent decomposition in buffered solutions (pH 1–13) .

Q. How to perform structure-activity relationship (SAR) studies on oxazolidine-dione analogs?

  • Methodological Answer : Use a scaffold-hopping approach:
  • Core Modifications : Replace the methyl group with bulkier substituents (e.g., isopropyl) to alter pharmacokinetics.
  • Bioisosteric Replacement : Substitute the dione moiety with triazoles to enhance metabolic stability .

Properties

IUPAC Name

(4S)-4-methyl-1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c1-2-3(6)8-4(7)5-2/h2H,1H3,(H,5,7)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTETYCNJKAUROO-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176781
Record name (S)-4-Methyloxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2224-52-4
Record name (S)-4-Methyloxazolidine-2,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-4-Methyloxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-methyloxazolidine-2,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
(S)-4-Methyloxazolidine-2,5-dione
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
(S)-4-Methyloxazolidine-2,5-dione
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
(S)-4-Methyloxazolidine-2,5-dione
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
(S)-4-Methyloxazolidine-2,5-dione
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
(S)-4-Methyloxazolidine-2,5-dione
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
(S)-4-Methyloxazolidine-2,5-dione

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